molecular formula C10H12O2S B13060118 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid

Cat. No.: B13060118
M. Wt: 196.27 g/mol
InChI Key: GTIXIAOACHHVGV-UHFFFAOYSA-N
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Description

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid (CAS 1505720-17-1) is a high-purity chemical compound supplied for research and development purposes. It features a cyclobutane core substituted with a methyl group and a thiophene ring, forming a carboxylic acid functional group . This structure places it in the category of functionalized cyclobutanes, which are prized motifs in medicinal chemistry due to their three-dimensional, non-planar structure and potential to serve as conformationally restricted scaffolds in drug discovery . The incorporation of the thiophene heterocycle is a common strategy in drug design to influence the molecule's electronic properties, metabolic stability, and binding affinity. While specific biological data for this compound is not available in the public domain, molecules containing cyclobutane and thiophene rings are frequently investigated for various therapeutic areas. This product is intended for use as a building block in organic synthesis and pharmaceutical research, for example, in the development of novel carboxamides or other derivatives . It is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. Researchers should handle this material with appropriate safety precautions in a laboratory setting.

Properties

Molecular Formula

C10H12O2S

Molecular Weight

196.27 g/mol

IUPAC Name

2-methyl-1-thiophen-2-ylcyclobutane-1-carboxylic acid

InChI

InChI=1S/C10H12O2S/c1-7-4-5-10(7,9(11)12)8-3-2-6-13-8/h2-3,6-7H,4-5H2,1H3,(H,11,12)

InChI Key

GTIXIAOACHHVGV-UHFFFAOYSA-N

Canonical SMILES

CC1CCC1(C2=CC=CS2)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the [2+2] cycloaddition reaction, which is a primary method for synthesizing cyclobutane derivatives . This reaction typically involves the use of alkenes or alkynes as starting materials and can be catalyzed by various metal catalysts under specific conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the synthetic routes used in laboratory settings. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process. Additionally, the selection of appropriate solvents and reaction conditions is crucial to ensure the scalability and cost-effectiveness of the industrial production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

    Substitution: The methyl group on the cyclobutane ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as halogens or organometallic compounds can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with various enzymes and receptors, modulating their activity. The cyclobutane ring provides structural rigidity, which can influence the compound’s binding affinity and specificity. The carboxylic acid group can form hydrogen bonds with target molecules, further enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

Table 1: Key Structural Features of Cyclobutane and Thiophene Derivatives
Compound Name Substituents on Cyclobutane Molecular Formula CAS Number Key Applications/Properties Reference
2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid Methyl, thiophen-2-yl, carboxylic acid C₁₀H₁₂O₂S Not provided Hypothesized: Medicinal chemistry N/A
1-(Thiophen-2-yl)cyclobutane-1-carboxylic acid Thiophen-2-yl, carboxylic acid C₉H₁₀O₂S EN300-46918948 Intermediate in organic synthesis
2-(4-Chloro-2-fluorophenyl)cyclobutane-1-carboxylic acid 4-Chloro-2-fluorophenyl, carboxylic acid C₁₁H₁₀ClFO₂ Not provided Life science research
trans-2-Benzyloxycarbonylaminocyclobutanecarboxylic acid Benzyloxycarbonylamino, carboxylic acid C₁₃H₁₅NO₄ 1212272-03-1 Peptide synthesis

Key Observations :

  • Methyl vs. Halogen Substituents : The methyl group in the target compound may enhance lipophilicity compared to halogenated analogs (e.g., 2-(4-chloro-2-fluorophenyl)-), influencing membrane permeability in drug design .
  • Thiophene vs. Phenyl Rings : The thiophen-2-yl group introduces π-conjugation and sulfur-based electronic effects, contrasting with phenyl or halogenated phenyl groups, which prioritize steric and electronic modulation .

Electronic and Optoelectronic Properties

Thiophene-containing compounds are widely studied for their electronic properties. For example, quinoxaline derivatives with thiophene substituents (e.g., compounds 6 and 7 in ) exhibit narrow energy gaps (2.09–2.20 eV) and strong visible-light absorption (380–550 nm), making them suitable for organic solar cells. While the target compound lacks a quinoxaline core, its thiophene moiety could similarly enhance charge transport in materials science applications .

Table 2: Electronic Properties of Thiophene-Containing Compounds
Compound Energy Gap (eV) HOMO/LUMO Distribution Application Reference
Quinoxaline derivative 6 () 2.09 Bipolar orbitals Organic solar cells
Quinoxaline derivative 7 () 2.20 Bipolar orbitals Organic solar cells
2-Thiophenecarboxylic acid () Not reported Not reported Synthetic intermediate

However, the thiophene group’s conjugation could partially offset this strain, enabling tunable optoelectronic behavior .

Biological Activity

2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is an organic compound notable for its unique structural features, including a cyclobutane ring, a thiophene moiety, and a carboxylic acid functional group. This combination endows the compound with significant biological activity, making it a subject of interest in medicinal chemistry and pharmacological research.

Structural Characteristics

The molecular formula of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid is C10H12O2SC_{10}H_{12}O_2S, with a molecular weight of approximately 196.27 g/mol. The presence of the thiophene ring contributes to its electronic properties and potential interactions with biological targets, while the carboxylic acid group facilitates hydrogen bonding, enhancing bioactivity.

Biological Activity

Research indicates that compounds with similar structures to 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid exhibit various biological activities, including:

  • Antimicrobial Properties : The thiophene component is known for its ability to interact with microbial enzymes and receptors, potentially inhibiting their activity.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic potential in treating inflammatory diseases.

The biological activity of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid can be attributed to several key interactions:

  • Enzyme Inhibition : The thiophene ring can form π-stacking interactions with aromatic residues in enzymes, while the carboxylic acid group engages in ionic interactions.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing signaling pathways.

Comparative Analysis with Related Compounds

To better understand the unique properties of 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesUnique Aspects
2-Thiophenecarboxylic AcidContains a thiophene ring and carboxylic acid groupLacks cyclobutane structure
3-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic AcidSimilar cyclobutane frameworkDifferent methyl positioning
Cyclobutane-1-carboxylic AcidCyclobutane ring with a carboxylic acidNo thiophene component
2-MethylthiopheneThiophene structure without cyclobutaneSimpler structure lacking cyclobutane

The combination of a thiophene ring and a cyclobutane structure in 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid provides distinct chemical reactivity compared to other similar compounds.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antimicrobial Activity : A study demonstrated that derivatives of thiophene exhibited significant inhibition against various bacterial strains. The presence of the cyclobutane moiety enhanced the overall efficacy compared to simpler thiophene derivatives.
  • Anti-inflammatory Potential : Research indicated that compounds containing both thiophene and carboxylic acid groups could effectively reduce inflammation markers in vitro, suggesting potential applications in treating inflammatory conditions.
  • Molecular Docking Studies : Computational studies have shown that 2-Methyl-1-(thiophen-2-yl)cyclobutane-1-carboxylic acid has favorable binding affinities to specific enzyme targets, supporting its role as a lead compound for drug development .

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